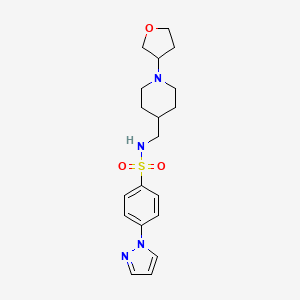
4-(1H-pyrazol-1-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1H-pyrazol-1-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H26N4O3S and its molecular weight is 390.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(1H-pyrazol-1-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that exhibits significant potential in medicinal chemistry. Its unique structural features, including a pyrazole ring, a piperidine moiety, and a sulfonamide group, suggest various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Pyrazole Ring : Known for its role in various biological activities.
- Piperidine Moiety : Contributes to the compound's pharmacokinetic properties.
- Sulfonamide Group : Often associated with antibacterial and antitumor activities.
Antileishmanial Activity
Research indicates that derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide exhibit notable antileishmanial activity against Leishmania infantum and Leishmania amazonensis. In vitro studies have demonstrated that certain derivatives possess an inhibitory concentration (IC50) comparable to that of pentamidine, a standard treatment for leishmaniasis, but with lower cytotoxicity towards mammalian cells .
| Compound | IC50 against L. infantum | IC50 against L. amazonensis |
|---|---|---|
| 3b | 0.059 mM | 0.070 mM |
| 3e | 0.065 mM | 0.072 mM |
These findings suggest that modifications in electronic regions and lipophilicity can enhance interactions with parasitic targets, indicating pathways for optimizing efficacy .
Antitumor Activity
The pyrazole derivatives have also been explored for their antitumor properties. Studies have shown that compounds similar to this compound exhibit inhibitory activity against various cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as BRAF(V600E) and EGFR .
Structure-Activity Relationship (SAR)
A comprehensive structure-activity relationship analysis has been conducted to understand how structural variations impact biological activity. Key factors influencing activity include:
- Electronic Properties : Changes in electron density can affect binding affinity to biological targets.
- Lipophilicity : Modifications that enhance lipophilicity can improve membrane permeability and bioavailability.
Table summarizing related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(1H-Pyrazol-3-yl)benzenesulfonamide | Similar pyrazole and sulfonamide groups | Different biological activity profile |
| N-(pyridin-2-yl)benzenesulfonamide | Contains pyridine instead of pyrazole | Potentially different pharmacokinetics |
| 5-methyl-N-(pyridin-3-yl)benzenesulfonamide | Methyl substitution on pyridine | Variation in lipophilicity affecting absorption |
Case Studies
In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their antileishmanial properties. The results indicated that certain modifications could lead to improved efficacy against Leishmania species while maintaining low toxicity levels . This highlights the potential for developing new therapeutic agents based on the core structure of this compound.
Properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c24-27(25,19-4-2-17(3-5-19)23-10-1-9-20-23)21-14-16-6-11-22(12-7-16)18-8-13-26-15-18/h1-5,9-10,16,18,21H,6-8,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYKQSBYFNNUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














